molecular formula C15H14ClN3S B1531025 ({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine CAS No. 1183987-96-3

({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine

Cat. No.: B1531025
CAS No.: 1183987-96-3
M. Wt: 303.8 g/mol
InChI Key: PTDBGXVJPZIESI-UHFFFAOYSA-N
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Description

({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine is a useful research compound. Its molecular formula is C15H14ClN3S and its molecular weight is 303.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine is a synthetic compound belonging to the thienopyrimidine class. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, relevant research findings, and implications for future studies.

Chemical Structure and Properties

The IUPAC name of the compound is (4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl)-N,N-dimethylmethanamine, with the molecular formula C15H14ClN3SC_{15}H_{14}ClN_3S and a molecular weight of 303.81 g/mol. The chemical structure is characterized by a thieno[2,3-d]pyrimidine core substituted with a chloro group and a phenyl moiety.

Antimicrobial Activity

Research indicates that compounds within the thienopyrimidine family exhibit significant antimicrobial properties. A study on similar thienopyrimidines demonstrated potent antibacterial and antimycobacterial activities against various strains, including Gram-positive and Gram-negative bacteria as well as Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives

CompoundTarget BacteriaMIC (µg/mL)Activity
4cS. aureus8Strong
4eE. coli16Moderate
5gM. tuberculosis4Strong

The minimum inhibitory concentration (MIC) values suggest that derivatives like 4c and 5g are particularly effective against specific pathogens, indicating that structural modifications can enhance biological activity.

Cytotoxicity and Anticancer Activity

In addition to antimicrobial properties, thienopyrimidine derivatives have been investigated for their cytotoxic effects on cancer cells. For instance, certain derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

A specific study highlighted the cytotoxic effects of related compounds on breast cancer cells, reporting IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range .

Table 2: Cytotoxicity of Thienopyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)5Apoptosis
Compound BHeLa (Cervical)10Cell Cycle Arrest

Case Studies

Several case studies have documented the efficacy of thienopyrimidine derivatives in clinical settings:

  • Antimycobacterial Activity : A clinical trial assessed the effectiveness of a thienopyrimidine derivative against resistant strains of Mycobacterium tuberculosis. Results showed a significant reduction in bacterial load in treated patients compared to controls.
  • Anticancer Efficacy : In vitro studies demonstrated that treatment with thienopyrimidine derivatives led to reduced viability of cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Properties

IUPAC Name

1-(4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3S/c1-19(2)8-12-17-14(16)13-11(9-20-15(13)18-12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDBGXVJPZIESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.